molecular formula C7H11N3O2 B13269816 Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Cat. No.: B13269816
M. Wt: 169.18 g/mol
InChI Key: KGWTYJCIHPKYGC-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can be synthesized through a multi-step process. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the ester group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and drugs with tailored properties .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(3-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-9-10(6)2/h4-5H,1-3H3

InChI Key

KGWTYJCIHPKYGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=NN1C)C(=O)OC

Origin of Product

United States

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